![molecular formula C11H17N3O B1604336 4-(Morpholinomethyl)benzene-1,2-diamine CAS No. 825619-02-1](/img/structure/B1604336.png)
4-(Morpholinomethyl)benzene-1,2-diamine
Overview
Description
4-(Morpholinomethyl)benzene-1,2-diamine (4-MMBD) is an organic compound belonging to the morpholine family. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-MMBD is also used as a building block to synthesize other compounds, such as amines, alcohols, and ethers. It is a versatile reagent, as it can be used in various reactions to form a variety of products.
Scientific Research Applications
Dopamine D4 Receptor Ligands Synthesis
Morpholine derivatives have been synthesized and analyzed for their selectivity towards the dopamine D4 receptor, which is speculated to be involved in schizophrenia. This research aims to develop antipsychotics without extrapyramidal side effects. A 3D-QSAR analysis was performed to understand the relationship between chemical structure and biological activity, focusing on the importance of the morpholine ring size and the benzene ring systems for affinity (Audouze, Nielsen, & Peters, 2004).
Ionic Liquids and Biodegradability
A series of 4-benzyl-4-methylmorpholinium salts were synthesized, exploring their physicochemical properties, cytotoxicity, biodegradability, and potential as biomass solvents. This study showcases the environmental applications of morpholine derivatives in green chemistry (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Organic Synthesis and Catalysis
Research demonstrates the use of morpholine in catalyzing unexpected reactions, such as the synthesis of benzo[b]thiophene 1,1-dioxides via sulfur dioxide insertion and cyclization processes. This highlights the compound's utility in facilitating novel organic transformations (Luo, Pan, Chen, Yao, & Wu, 2015).
Electrochemical Synthesis
The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines demonstrates an environmentally friendly, one-pot procedure for creating compounds with potential biological significance. This method highlights the green synthesis applications of morpholine derivatives (Nematollahi & Esmaili, 2010).
Antimicrobial and Antiinflammatory Activities
A study on Schiff bases of 4-(2-aminophenyl)morpholines showcases their significant analgesic, antiinflammatory, and antimicrobial activities. This research underscores the potential therapeutic applications of morpholine derivatives in medicine (Panneerselvam, Priya, Kumar, & Saravanan, 2009).
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVVMEBKHHZICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649004 | |
Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
825619-02-1 | |
Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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